5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol

Catalog No.
S11160720
CAS No.
M.F
C17H18O4
M. Wt
286.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol

Product Name

5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol

IUPAC Name

5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

InChI

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3

InChI Key

UQIWTPQGJCCTPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O

CAY10616 is a stilbenoid.

5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol, also known as 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol, is an organic compound with the molecular formula C17H18O4C_{17}H_{18}O_{4} and a molecular weight of 286.32 g/mol. This compound features a stilbene backbone characterized by a phenolic structure with two methoxy groups and an ethenyl linkage connecting two aromatic rings. Its unique structural composition contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science .

Due to its functional groups:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The ethenyl bond can be reduced to yield ethyl derivatives through catalytic hydrogenation with palladium on carbon.
  • Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used .

5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol exhibits significant biological activities:

  • Antioxidant Activity: The phenolic structure allows it to donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
  • Anti-inflammatory Effects: It has been shown to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
  • Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating key signaling pathways, including the p53 pathway and mitochondrial apoptotic pathways .

The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-methoxyphenol.
  • Wittig Reaction: A Wittig reaction is commonly employed to form the ethenyl linkage. This involves reacting 3,5-dimethoxybenzaldehyde with a phosphonium ylide derived from 2-methoxyphenol.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity .

The compound has potential applications in various domains:

  • Pharmaceuticals: Due to its antioxidant, anti-inflammatory, and anticancer properties, it may serve as a lead compound for drug development.
  • Material Science: Its unique structural features allow it to be explored in developing new materials with specific properties .

Studies on the interactions of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol with biological targets have revealed its potential as a therapeutic agent. Its ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further investigation in drug development aimed at treating inflammatory diseases and cancer .

Several compounds share structural similarities with 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol. Here are some notable examples:

Compound NameStructureKey Features
3,5-DimethoxystilbeneStructureLacks the additional methoxy group; known for similar biological activities.
PiceatannolStructureContains a hydroxyl group instead of a methoxy group; exhibits strong antioxidant properties.
ResveratrolStructureA well-known stilbene with significant health benefits; differs by having no methoxy groups.

Uniqueness

The uniqueness of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol lies in its specific combination of methoxy groups and its ability to engage in diverse

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.12050905 g/mol

Monoisotopic Mass

286.12050905 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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